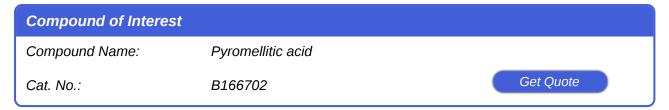


# thermal stability comparison of polyimides from different aromatic dianhydrides

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A Comparative Guide to the Thermal Stability of Polyimides Derived from Different Aromatic Dianhydrides

This guide provides a comprehensive comparison of the thermal stability of polyimides synthesized from various commercially significant aromatic dianhydrides. The data presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize high-performance polymers. The thermal properties, specifically the glass transition temperature (Tg) and the 5% weight loss temperature (Td5%), are critical parameters that dictate the upper service temperature and long-term stability of these materials. This guide aims to elucidate the structure-property relationships between the aromatic dianhydride monomer and the resulting polyimide's thermal performance.

# Data Presentation: Thermal Properties of Polyimides

The thermal stability of polyimides is intrinsically linked to the rigidity and aromatic content of the constituent monomers. The following table summarizes the glass transition temperatures (Tg) and decomposition temperatures (Td5%) of polyimides synthesized from five common aromatic dianhydrides with 4,4'-oxydianiline (ODA) as the diamine. The use of a consistent diamine allows for a more direct comparison of the effect of the dianhydride structure on the thermal properties.



Dianhydride	Dianhydride Structure	Polyimide Designation	Glass Transition Temperature (Tg) (°C)	5% Weight Loss Temperature (Td5%) (°C)
Pyromellitic dianhydride (PMDA)		PMDA-ODA	385 - 410	~586
3,3',4,4'- Biphenyltetracar boxylic dianhydride (BPDA)		BPDA-ODA	325 - 387	~531
3,3',4,4'- Benzophenonete tracarboxylic dianhydride (BTDA)		BTDA-ODA	280 - 290	~554
4,4'- (Hexafluoroisopr opylidene)diphth alic anhydride (6FDA)		6FDA-ODA	240 - 326	~521
4,4'- Oxydiphthalic anhydride (ODPA)		ODPA-ODA	270 - 294	~512

Note: The data presented is compiled from multiple sources. Variations in experimental conditions such as synthesis methods, molecular weight of the resulting polymer, and thermal analysis parameters can influence the reported values. Therefore, the provided ranges should be considered as representative.

## **Experimental Protocols**



## **Polyimide Synthesis: Two-Step Method**

The most common method for synthesizing aromatic polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[1]

#### Step 1: Poly(amic acid) Synthesis

- In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, the aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1]
- The solution is stirred under a continuous nitrogen purge until the diamine is completely dissolved.
- An equimolar amount of the aromatic dianhydride is added to the solution in several portions.
   The reaction is exothermic and maintaining the temperature is crucial.
- The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.[1]

#### Step 2: Thermal Imidization

- The poly(amic acid) solution is cast onto a clean, dry glass substrate to form a thin film of uniform thickness.
- The cast film is then subjected to a staged heating process in a vacuum oven or under an inert atmosphere. A typical heating schedule is as follows:
  - 80°C for 1 hour to slowly remove the solvent.
  - 150°C for 1 hour.
  - 200°C for 1 hour.
  - 250°C for 1 hour.
  - 300°C for 1 hour to ensure complete imidization.



 After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.

## **Thermal Analysis**

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the thermal stability and decomposition temperature of the polyimide films.

- A small sample of the polyimide film (typically 5-10 mg) is placed in a TGA sample pan.
- The sample is heated from room temperature to approximately 800°C at a constant heating rate, commonly 10°C/min or 20°C/min.[2][3]
- The analysis is conducted under a continuous flow of inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4][5]
- The Td5% is determined as the temperature at which the sample has lost 5% of its initial mass.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is employed to determine the glass transition temperature (Tg) of the polyimide films.

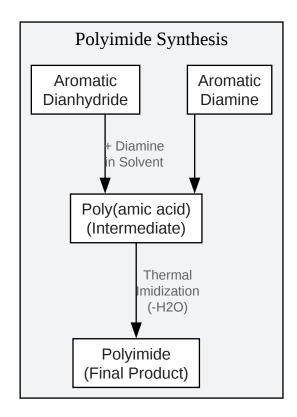
- A small, encapsulated sample of the polyimide film (typically 5-10 mg) is placed in a DSC sample pan. An empty, sealed pan is used as a reference.
- The sample is subjected to a heat-cool-heat cycle to erase the thermal history of the material. A typical procedure involves:
  - Heating from room temperature to a temperature above the expected Tg at a rate of 10°C/min or 20°C/min.[7]
  - Cooling back to room temperature.
  - A second heating scan at the same rate.

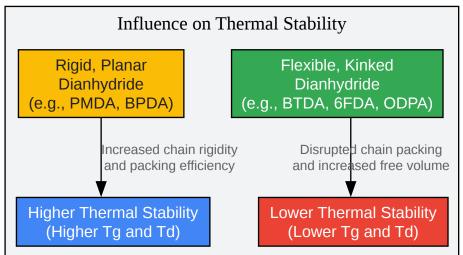


• The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The analysis is performed under a nitrogen atmosphere.[6]

## **Visualization of Structure-Property Relationship**

The following diagram illustrates the general synthesis of a polyimide and the influence of the dianhydride's chemical structure on the thermal stability of the resulting polymer.







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Polyimide synthesis and structure-property relationship.

The rigidity of the dianhydride monomer plays a crucial role in determining the thermal stability of the resulting polyimide. More rigid and planar dianhydrides, such as PMDA and BPDA, lead to polyimides with higher glass transition temperatures and decomposition temperatures due to restricted segmental motion and efficient chain packing. Conversely, the introduction of flexible linkages (e.g., ether in ODPA, carbonyl in BTDA) or bulky groups (e.g.,

hexafluoroisopropylidene in 6FDA) in the dianhydride structure disrupts chain packing, increases free volume, and consequently lowers the thermal stability of the polymer.

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